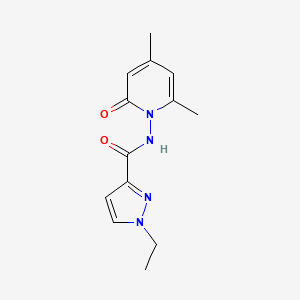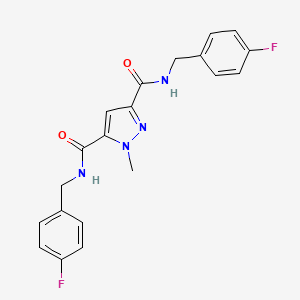
3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique structure combining adamantyl, nitrophenyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the adamantyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the nitrophenyl group: This can be done via a nitration reaction followed by a coupling reaction with the pyrazole intermediate.
Formation of the carboxamide: This final step involves the reaction of the intermediate with a suitable amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and adamantyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantyl group can enhance the compound’s stability and bioavailability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)-3-(2-nitrophenyl)guanidine
- 1-(1-Adamantyl)-3-(2-nitrophenyl)urea
Uniqueness
3-(1-Adamantyl)-N-(2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantyl group provides enhanced stability, while the nitrophenyl and pyrazole moieties contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C26H26N4O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-N-(2-nitrophenyl)-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c31-25(27-22-8-4-5-9-23(22)30(32)33)21-16-29(20-6-2-1-3-7-20)28-24(21)26-13-17-10-18(14-26)12-19(11-17)15-26/h1-9,16-19H,10-15H2,(H,27,31) |
InChI Key |
JHWCKTQBDDIQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)NC5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide](/img/structure/B10946254.png)


![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10946278.png)

![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10946283.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10946286.png)
![6-bromo-N-{3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946293.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946296.png)
![N'-[(4-fluorophenyl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10946298.png)

![3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10946309.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946314.png)
![2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10946323.png)
